molecular formula C44H32N13Na3O11S3 B8249761 2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt

2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt

Cat. No.: B8249761
M. Wt: 1084.0 g/mol
InChI Key: KCLJSZPAUJRRGH-FIDRBWEZSA-K
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Description

2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt is a useful research compound. Its molecular formula is C44H32N13Na3O11S3 and its molecular weight is 1084.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Determination and Characterization

  • Structural Analysis in Food Coloring : The structural components of certain food colorings, such as Food Red Nos. 2 and 102, have been analyzed, revealing the complex molecular structures of subsidiary colors derived from naphthalenesulfonic acid and related compounds (Yamada et al., 1998).
  • Characterization of Azo-Linked Schiff Bases : New azo-linked Schiff base ligands, synthesized using derivatives of naphthalenesulfonic acid, have been studied for their structural and chemical properties (Tunçel & Serin, 2006).

Biochemical Interactions and Complex Formation

  • Interactions with Proteins and Amino Acids : Studies have explored how sulfonated azo dyes, including those derived from naphthalenesulfonic acid, interact with amino acids like lysine, histidine, and arginine. These interactions serve as models for understanding protein-glycosaminoglycan interactions (Ojala et al., 1996).

Environmental and Industrial Applications

  • Impurity Separation in Food Coloring : Techniques have been developed for separating impurities in commercial food coloring, using compounds related to naphthalenesulfonic acid (Ogura et al., 1995).
  • Tautomer Studies in Dye Synthesis : Research into the tautomeric forms of naphthalenesulfonic acid derivatives has been conducted, providing insights into dye synthesis and stability (Tauro & Coutinho, 2000).

Medicinal Chemistry and Drug Development

  • Novel Inhibitors for HIV-1 : Compounds derived from naphthalenesulfonic acid have been investigated as potential inhibitors of HIV-1 reverse transcriptase, offering new avenues for antiviral drug development (Wang, Kenyon, & Johnson, 2004).

Properties

IUPAC Name

trisodium;(3Z)-6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[(2Z)-2-[7-[(2,4-diaminophenyl)diazenyl]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]-2-sulfonatoanilino]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49-50,53H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3/b54-51?,55-52?,56-41+,57-42+;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLJSZPAUJRRGH-FIDRBWEZSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)NN=C3C(=CC4=C(C3=O)C=C(C=C4)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NN=C6C(=CC7=C(C6=O)C=C(C=C7)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)N/N=C/3\C(=CC4=C(C3=O)C=C(C=C4)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N/N=C/6\C(=CC7=C(C6=O)C=C(C=C7)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N13Na3O11S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt
Reactant of Route 2
2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt
Reactant of Route 3
2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt
Reactant of Route 4
2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt
Reactant of Route 5
2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt
Reactant of Route 6
2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt

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